molecular formula C26H53NO2 B14481811 Glycine, N,N-didodecyl- CAS No. 65527-68-6

Glycine, N,N-didodecyl-

Cat. No.: B14481811
CAS No.: 65527-68-6
M. Wt: 411.7 g/mol
InChI Key: MVYRCGLBWXZUFP-UHFFFAOYSA-N
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Description

Glycine, N,N-didodecyl- (CAS: Not explicitly provided; structurally related to compounds in and ) is a bio-based surfactant synthesized via the iron-catalyzed N-alkylation of glycine with long-chain fatty alcohols, such as 1-dodecanol. This compound features two dodecyl chains attached to the amino group of glycine, conferring amphiphilic properties critical for surfactant applications.

Key properties include:

  • Molecular formula: Likely C₂₈H₅₆N₂O₂ (inferred from and , though exact formula varies based on alkylation).
  • Surfactant behavior: Demonstrates foam formation upon neutralization with KOH, indicating strong interfacial activity .

Properties

CAS No.

65527-68-6

Molecular Formula

C26H53NO2

Molecular Weight

411.7 g/mol

IUPAC Name

2-(didodecylamino)acetic acid

InChI

InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26(28)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,29)

InChI Key

MVYRCGLBWXZUFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-didodecyl- typically involves the reaction of glycine with dodecylamine. The process can be summarized as follows:

    Starting Materials: Glycine and dodecylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of Glycine, N,N-didodecyl- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix glycine and dodecylamine under controlled conditions.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycine, N,N-didodecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dodecyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of dodecanoic acid and glycine derivatives.

    Reduction: Formation of primary amines and glycine.

    Substitution: Formation of new alkyl or aryl derivatives of glycine.

Scientific Research Applications

Glycine, N,N-didodecyl- has several scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and emulsifiers.

Mechanism of Action

The mechanism of action of Glycine, N,N-didodecyl- involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of hydrophobic drugs across cell membranes.

Molecular Targets and Pathways:

    Cell Membranes: Integration into lipid bilayers.

    Transport Proteins: Interaction with membrane transport proteins to facilitate drug delivery.

Comparison with Similar Compounds

Mono-N-Alkylated Glycine Derivatives

Example: Mono-N-dodecyl glycine (CAS: Not explicitly provided)

  • Synthesis : Produced alongside N,N-didodecyl glycine using Cat 3b, with 54% yield under similar conditions .
  • Properties :
    • Lower hydrophobicity compared to the di-alkylated form, reducing micelle stability but maintaining surfactant efficacy.
    • Molecular weight: ~300–350 g/mol (estimated).
  • Applications : Used in mild detergents and personal care products due to reduced irritancy .

Comparison :

Parameter N,N-Didodecyl Glycine Mono-N-Dodecyl Glycine
Synthesis Yield 92% 54%
Critical Micelle Conc. Lower (higher efficacy) Higher
Foam Stability Superior Moderate

Other Amino Acid-Derived Surfactants

Example: N-Dodecyl Alanine (CAS: Not explicitly provided)

  • Synthesis: Iron-catalyzed alkylation of alanine with 1-dodecanol, yielding 49% .
  • Properties :
    • Increased steric hindrance from the alanine methyl group reduces packing efficiency, lowering surfactant performance compared to glycine derivatives.
  • Applications : Niche industrial uses where moderate hydrophobicity is sufficient.

Example: N-Dodecyl Proline (CAS: Not explicitly provided)

  • Synthesis: 52% yield via alkylation of proline with 1-nonanol .
  • Properties :
    • Cyclic structure enhances solubility in polar solvents but reduces thermal stability.

Comparison :

Parameter N,N-Didodecyl Glycine N-Dodecyl Alanine N-Dodecyl Proline
Yield 92% 49% 52%
Hydrophobicity High Moderate Low
Thermal Stability High Moderate Low

Non-Amino Acid Surfactants

Example : Tridodecylamine (CAS: 102-87-4)

  • Structure : Trialkylamine with three dodecyl chains (C₃₆H₇₅N; MW: 521.99 g/mol) .
  • Properties :
    • High hydrophobicity but lacks the carboxylate group, limiting water solubility.
    • Used in industrial extraction processes and as a corrosion inhibitor.

Example : Lauramidopropyl Betaine (CAS: 86438-78-0)

  • Structure : Betaine derivative with a lauroyl chain and quaternary ammonium group (C₂₀H₄₀N₂O₃) .
  • Properties :
    • Zwitterionic nature enhances compatibility with skin, making it ideal for cosmetics.

Comparison :

Parameter N,N-Didodecyl Glycine Tridodecylamine Lauramidopropyl Betaine
Molecular Weight ~765 g/mol (inferred) 521.99 g/mol 364.55 g/mol
Solubility in Water Moderate (pH-dependent) Low High
Biodegradability High (amino acid core) Low Moderate
Primary Applications Detergents, bio-surfactants Metal extraction Cosmetics, shampoos

Sodium Salt Derivatives

Example: Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, sodium salt (CAS: 66161-62-4)

  • Structure : Sodium salt with lauramido and hydroxyethyl groups (C₁₈H₃₅N₂NaO₄; MW: 366.47 g/mol) .
  • Properties :
    • Enhanced water solubility due to ionic character.
    • Used in specialized formulations requiring high electrolyte tolerance.

Comparison :

Parameter N,N-Didodecyl Glycine Sodium Salt Derivative
Solubility in Water Moderate High
Foam Stability in Brine Low High

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